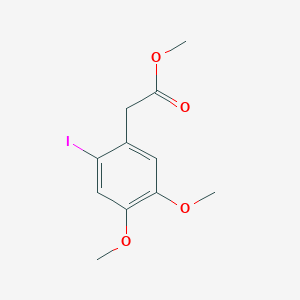

Methyl(2-iodo-4,5-dimethoxyphenyl)acetate

Description

Structure

2D Structure

Properties

CAS No. |

35345-49-4 |

|---|---|

Molecular Formula |

C11H13IO4 |

Molecular Weight |

336.12 g/mol |

IUPAC Name |

methyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate |

InChI |

InChI=1S/C11H13IO4/c1-14-9-4-7(5-11(13)16-3)8(12)6-10(9)15-2/h4,6H,5H2,1-3H3 |

InChI Key |

GJHOWQCDFQFKKH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)OC)I)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2-iodo-4,5-dimethoxyphenyl)acetate typically involves the iodination of a precursor compound, such as 4,5-dimethoxyphenylacetic acid, followed by esterification. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The resulting iodinated intermediate is then esterified using methanol and an acid catalyst to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl(2-iodo-4,5-dimethoxyphenyl)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester functional group can be reduced to an alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

Substitution: Products include azido or cyano derivatives.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include alcohols.

Scientific Research Applications

Methyl(2-iodo-4,5-dimethoxyphenyl)acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl(2-iodo-4,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Key Observations :

- Halogen vs. Acetyl Substituents : The iodo and bromo derivatives exhibit higher molecular weights due to halogen atoms, whereas the acetyl analog is lighter but more polar due to the ketone group.

Pharmacological Relevance

However, the absence of a benzylamine group in this compound likely eliminates hallucinogenic effects, redirecting its utility to synthetic chemistry rather than pharmacology .

Research Findings and Data

Photochemical Reactivity (Key Study)

A 1985 study by Beugelmans and Ginsburg demonstrated that this compound reacts with alkyl methyl ketone anions under NH₃(l) to form 4-alkyl-1,3-dihydro-2H-3-benzazepin-2-ones in 60–75% yields . This contrasts with bromo analogs, which showed lower efficiency in similar conditions due to weaker C–Br bond homolysis.

Comparative Stability

- Thermal Stability : Iodo derivatives are less thermally stable than bromo or acetyl analogs due to the weaker C–I bond.

- Solubility : All analogs are sparingly soluble in water but dissolve readily in polar aprotic solvents (e.g., DMF, DMSO).

Q & A

How can researchers optimize the synthesis of Methyl(2-iodo-4,5-dimethoxyphenyl)acetate to improve yield and purity?

Basic Research Question

Key factors include solvent selection, temperature control, and catalyst use. For example, refluxing in methanol with sulfuric acid as a catalyst (common in esterification) is effective, as seen in analogous syntheses of methyl esters . Photostimulated reactions in liquid ammonia (NH₃(l)) followed by ring closure in acetic acid have been reported to yield benzazepinones, emphasizing the need for precise solvent systems and reaction times . Purification via recrystallization (e.g., ethanol) or column chromatography ensures high purity, with yields exceeding 99% under optimized bromination conditions .

What analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the aromatic methoxy groups and iodine substituent, while mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 335). Melting point analysis (e.g., 64–67°C for derivatives) and High-Performance Liquid Chromatography (HPLC) further assess purity . X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

What reaction pathways are facilitated by the iodine substituent in this compound?

Advanced Research Question

The iodine atom enables nucleophilic substitution (e.g., with azides or cyanides) and photostimulated reactions. For example, under UV light in NH₃(l), the iodide participates in tandem reactions with ketone anions to form benzazepinones via radical intermediates . The methoxy groups stabilize the aromatic ring, directing electrophilic substitution to the para position relative to iodine .

How can researchers evaluate the biological activity of derivatives of this compound?

Advanced Research Question

Derivatives are screened for enzyme inhibition (e.g., acetylcholinesterase) or receptor binding (e.g., serotonin receptors) using in vitro assays. Structure-Activity Relationship (SAR) studies compare analogs with varying substituents (e.g., replacing iodine with bromine or chlorine) to identify pharmacophores . Computational docking models predict interactions with biological targets, validated by IC₅₀ or Ki values .

How should researchers address contradictory data in reaction outcomes for this compound?

Advanced Research Question

Discrepancies in yields or product ratios often arise from solvent polarity, catalyst load, or trace impurities. For example, NH₃(l) vs. THF in photostimulated reactions alters radical stability . Systematic Design of Experiments (DoE) can isolate variables, while control reactions with purified starting materials reduce confounding factors . Replicating literature protocols with rigorous characterization (e.g., NMR, MS) resolves ambiguities .

What novel methodologies utilize this compound in tandem reactions?

Advanced Research Question

Photostimulated tandem reactions combine radical generation and cyclization. For instance, irradiation in NH₃(l) generates aryl radicals that react with ketone anions, followed by acetic acid-mediated ring closure to form 4-alkyl-1,3-dihydro-2H-3-benzazepin-2-ones in high yields (70–85%) . Flow microreactors enhance efficiency by optimizing mixing and temperature gradients for multi-step syntheses .

How to design Structure-Activity Relationship (SAR) studies for derivatives of this compound?

Advanced Research Question

SAR requires synthesizing analogs with systematic substitutions (e.g., halogens, methoxy, or nitro groups). For example, replacing iodine with bromine or chlorine alters steric and electronic profiles, impacting binding to biological targets . Biological assays (e.g., IC₅₀ for enzyme inhibition) paired with computational QSAR models quantify substituent effects. Co-crystallization with target proteins (e.g., kinases) provides atomic-level insights .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Large-scale synthesis faces challenges in controlling exothermic reactions (e.g., iodination) and minimizing byproducts. Automated flow reactors improve safety and reproducibility by enabling continuous processing . Solvent recovery systems (e.g., methanol distillation) reduce costs, while Quality-by-Design (QbD) frameworks ensure compliance with Good Manufacturing Practices (GMP) .

How does the choice of solvent influence the reactivity of this compound?

Basic Research Question

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution by stabilizing transition states, while protic solvents (e.g., acetic acid) favor acid-catalyzed cyclization . Methanol is ideal for esterification due to its nucleophilicity and boiling point (65°C), enabling reflux without decomposition . Solvent-free microwave-assisted reactions reduce environmental impact and improve reaction kinetics .

What computational tools are recommended for predicting the reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculates activation energies for substitution or cyclization steps. Molecular dynamics simulations model solvent effects on reaction pathways. Software like Gaussian or ORCA predicts spectroscopic profiles (e.g., NMR chemical shifts), validated against experimental data . Machine learning platforms (e.g., DeepChem) accelerate reaction optimization by training on high-throughput screening data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.